2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a hydroxycyclohexyl group, a piperidine ring, a pyrazole moiety, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, which is then functionalized with a hydroxycyclohexyl group. The pyrazole ring is introduced through a cyclization reaction, and the final step involves the formation of the dihydropyridazinone core under specific reaction conditions, such as heating in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the dihydropyridazinone core.
Substitution: Functional groups on the piperidine or pyrazole rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups to the piperidine or pyrazole rings .
Scientific Research Applications
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, pyrazole-containing molecules, and dihydropyridazinone analogs. Examples include:
- 2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one analogs with different substituents on the piperidine or pyrazole rings.
- Compounds with similar core structures but different functional groups, such as 2,3-dihydropyridazin-3-one derivatives with various alkyl or aryl groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-17-5-2-1-4-16(17)22-12-8-15(9-13-22)14-24-19(26)7-6-18(21-24)23-11-3-10-20-23/h3,6-7,10-11,15-17,25H,1-2,4-5,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNROBEKCOKCXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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